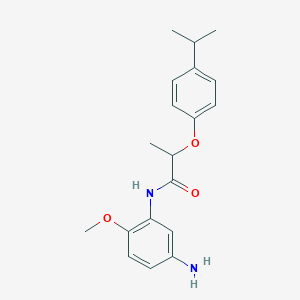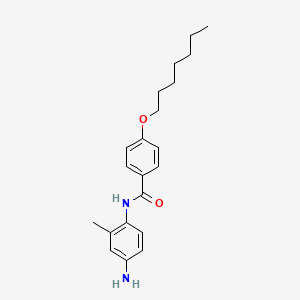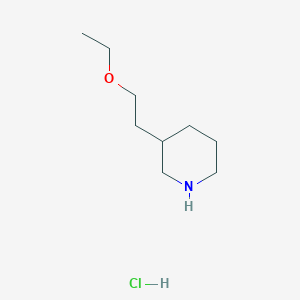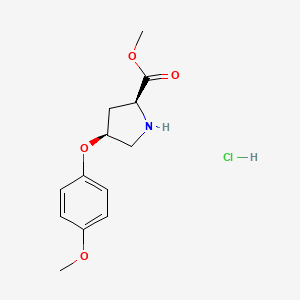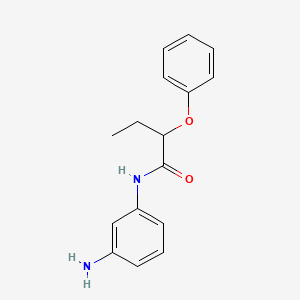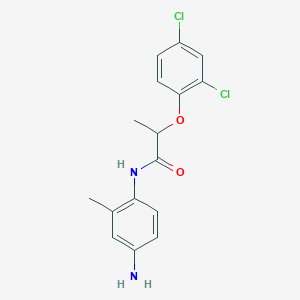![molecular formula C17H25N3O2 B1391321 1-{4-[4-(3-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone CAS No. 946714-68-7](/img/structure/B1391321.png)
1-{4-[4-(3-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone
Vue d'ensemble
Description
1-{4-[4-(3-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone is a chemical compound with the molecular formula C17H25N3O2. It is known for its applications in proteomics research and has a molecular weight of 303.40 g/mol .
Méthodes De Préparation
The synthesis of 1-{4-[4-(3-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone involves multiple steps. One common synthetic route includes the reaction of 4-(3-piperidinyloxy)aniline with 1-chloro-2-(4-piperazinyl)ethanone under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
1-{4-[4-(3-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Applications De Recherche Scientifique
1-{4-[4-(3-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions.
Mécanisme D'action
The mechanism of action of 1-{4-[4-(3-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone involves its interaction with specific molecular targets. It is believed to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but it is known to influence cellular processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
1-{4-[4-(3-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone can be compared with other similar compounds, such as:
1-{4-[4-(4-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone: This compound has a similar structure but differs in the position of the piperidinyloxy group, which can lead to variations in its chemical and biological properties.
1-{4-[4-(2-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone: Another structural isomer with potential differences in reactivity and biological activity.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties.
Propriétés
IUPAC Name |
1-[4-(4-piperidin-3-yloxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-14(21)19-9-11-20(12-10-19)15-4-6-16(7-5-15)22-17-3-2-8-18-13-17/h4-7,17-18H,2-3,8-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPKGFBMGKOZES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC3CCCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



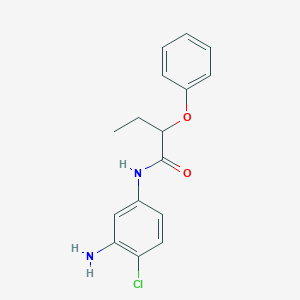

![3-[(2-Methyl-2-propenyl)oxy]pyrrolidine hydrochloride](/img/structure/B1391245.png)
![3-[(3-Fluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1391246.png)

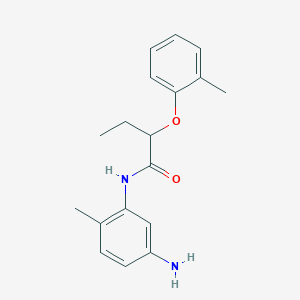
![4-[2-(4-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1391250.png)
